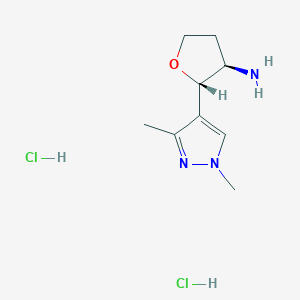
(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride
Beschreibung
The compound “(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine dihydrochloride” is a chiral tetrahydrofuran derivative featuring a 1,3-dimethylpyrazole substituent at the C2 position and an amine group at the C3 position. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research. The stereochemistry (2S,3R) is critical for its interactions with biological targets, such as enzymes or receptors.
Eigenschaften
IUPAC Name |
(2S,3R)-2-(1,3-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-7(5-12(2)11-6)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAAUDJHNBUFV-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2C(CCO2)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1[C@H]2[C@@H](CCO2)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride is a synthetic molecule characterized by its unique oxolane structure and a dimethylpyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : CHClNO
- Molecular Weight : 254.15 g/mol
- CAS Number : 1969288-54-7
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 254.15 g/mol |
| CAS Number | 1969288-54-7 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Compounds with similar structures often exhibit properties such as:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neurological functions.
Research indicates that the dimethylpyrazole moiety can enhance the compound's affinity for various biological targets, potentially leading to significant pharmacological effects.
In Vitro Assays
Recent studies have evaluated the biological activity of (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride through various in vitro assays:
- Antioxidant Activity : The compound demonstrated moderate antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary results suggest that the compound may inhibit certain enzymes linked to neurodegenerative diseases, similar to other pyrazole derivatives.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- A study focused on the neuroprotective effects of pyrazole derivatives indicated that compounds similar to (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine could effectively reduce neuronal cell death induced by oxidative stress .
- Another investigation explored the anti-inflammatory effects of pyrazole-based compounds, where it was found that they significantly reduced pro-inflammatory cytokine production in vitro .
Comparative Analysis with Related Compounds
To better understand the biological activity of (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride, a comparison with structurally related compounds was conducted:
| Compound Name | Biological Activity |
|---|---|
| (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amide | Moderate enzyme inhibition |
| (2S,3R)-2-(1,5-Dimethylpyrazol-4-yl)oxolan | Stronger antioxidant properties |
| (1H-Pyrazole derivatives) | Enhanced neuroprotective effects |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Stereochemistry :
- The (2S,3R) configuration in the target compound may confer selectivity for chiral targets, whereas racemic mixtures (e.g., ) require enantiomer separation for optimal activity .
Dihydrochloride Salt :
- All listed compounds are dihydrochloride salts, improving solubility in aqueous media compared to free bases. This is critical for in vitro assays and formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


